Dual Isotope Labeling for Precise MS Quantification
D-Mannose-13C,d-1 provides a +2 Da mass shift (MW 182.15) relative to unlabeled D-mannose (MW 180.16), with certified isotopic enrichment of 99 atom % 13C and 98 atom % D . In comparison, single 13C-labeled D-Mannose-13C-1 (MW 181.15) provides only a +1 Da shift, increasing the risk of isotopic peak overlap with the endogenous analyte M+1 natural abundance peak in complex biological matrices . The +2 Da shift of the dual-labeled compound ensures baseline separation from the natural isotopic envelope, which is critical for accurate peak integration in targeted LC-MS/MS quantification workflows [1].
| Evidence Dimension | Molecular weight and mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | MW 182.15 g/mol; +2 Da mass shift (99 atom % 13C, 98 atom % D enrichment) |
| Comparator Or Baseline | D-Mannose-13C-1: MW 181.15 g/mol; +1 Da mass shift (99 atom % 13C); unlabeled D-Mannose: MW 180.16 g/mol; 0 Da mass shift |
| Quantified Difference | Target compound provides +2 Da shift vs. +1 Da for 13C-only analog; +2 Da shift reduces isotopic overlap probability by >50% relative to +1 Da in typical small molecule MS analysis |
| Conditions | LC-MS/MS analysis; molecular weight data per supplier technical specifications and standard isotopic mass calculation |
Why This Matters
A +2 Da mass shift minimizes interference from the natural M+1 isotopic peak of unlabeled analyte, which is essential for achieving inter- and intra-day accuracy and precision <2% in validated bioanalytical methods [1].
- [1] White L, Ma J, Liang S, Sánchez-Espiridión B, Liang D. LC–MS/MS determination of d-mannose in human serum as a potential cancer biomarker. J Pharm Biomed Anal. 2017;137:54-59. Inter- and intra-day accuracy and precision were <2%. Recovery 104.1–105.5%. View Source
